molecular formula C13H17NO2 B12532635 ethyl (4R)-4-amino-5-phenylpent-2-enoate CAS No. 651735-53-4

ethyl (4R)-4-amino-5-phenylpent-2-enoate

Cat. No.: B12532635
CAS No.: 651735-53-4
M. Wt: 219.28 g/mol
InChI Key: OSOJJKZDZDPLSA-LBPRGKRZSA-N
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Description

Ethyl (4R)-4-amino-5-phenylpent-2-enoate is a chiral, non-proteinogenic α-amino acid ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a reactive enoate ester and a phenyl side chain, making it a versatile precursor for the enantioselective synthesis of novel peptide structures . The (4R) stereochemistry is particularly significant for tuning the three-dimensional structure and biological activity of resulting peptidomimetics, which is crucial for creating compounds with enhanced metabolic stability and improved pharmacokinetic profiles . The primary research value of this compound lies in its role as a key building block for the development of 'designer' peptidomimetics. Incorporating such non-natural amino acids into peptides vastly increases their structural and chemical diversity, enabling the formation of specific structural motifs like β-sheets and allowing researchers to fine-tune the properties of novel polypeptides . The synthetic route to such compounds, often involving chiral auxiliaries like the tert-butyl sulfinyl group, allows for excellent diastereocontrol, providing the target molecules as single enantiomers . This high level of stereocontrol is essential for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651735-53-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (4R)-4-amino-5-phenylpent-2-enoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3/t12-/m0/s1

InChI Key

OSOJJKZDZDPLSA-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

Asymmetric Synthetic Methodologies for Ethyl 4r 4 Amino 5 Phenylpent 2 Enoate and Analogues

Catalytic Enantioselective Approaches

Catalytic enantioselective reactions are the cornerstone for the efficient synthesis of chiral molecules like ethyl (4R)-4-amino-5-phenylpent-2-enoate. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, embodying principles of green and sustainable chemistry.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals and relying on small organic molecules to induce chirality. nih.gov For the synthesis of chiral allylic and homoallylic amines, which are structurally related to the target compound, organocatalytic allylation of imines is a key strategy. nih.govbeilstein-journals.org This approach often involves the reaction of an imine with an allylating agent, catalyzed by a chiral Brønsted acid or Lewis base.

A pioneering method developed by Schaus and co-workers demonstrated the use of a chiral 3,3'-diaryl-BINOL derivative as a catalyst for the asymmetric allylation of N-acylimines, achieving high enantioselectivities (90–99% ee) and good yields (75–94%). beilstein-journals.org Another significant advancement is the three-component Hosomi-Sakurai reaction of imines, where a chiral disulfonimide catalyzes the coupling of an in situ-formed N-Fmoc-imine with allyltrimethylsilane (B147118) to produce protected homoallylic amines. beilstein-journals.orgresearchgate.net Furthermore, one-pot protocols combining enone epoxidation/aziridination with a Wharton-reaction sequence, using a single amino-catalyst, have been developed to construct optically active allylic amines with excellent enantio- and diastereocontrol. pnas.org

Table 1: Organocatalytic Asymmetric Allylation of Imines

Catalyst Substrate Reagent Product Type Yield (%) Enantiomeric Excess (ee %)
Chiral 3,3'-diaryl-BINOL N-Acylimines Allyltributylstannane Homoallylic Amine 75-94 90-99
Chiral Disulfonimide In situ N-Fmoc-imines Allyltrimethylsilane Fmoc-protected Homoallylic Amine 65-98 80-96
Amino-catalyst Cyclic Enones Hydrazine/Amine source Allylic Alcohols/Amines Moderate-Good >99

Data synthesized from research findings. beilstein-journals.orgresearchgate.netpnas.org

Transition metals, particularly palladium, rhodium, copper, and gold, are extensively used to catalyze asymmetric reactions that form the C-N bond and the adjacent stereocenter found in chiral allylic amines.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a highly effective method for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net In the context of synthesizing analogues of this compound, this reaction typically involves the alkylation of a nucleophile, such as a glycine (B1666218) imino ester, with an allylic substrate. nih.gov A notable development involves a dual catalytic system using an achiral palladium complex and a chiral phase-transfer catalyst to achieve high enantioselectivity. nih.gov

A highly atom-economical approach involves the Pd-catalyzed C(sp³)–H activation of N-allyl imines, which generate a 2-aza-π-allyl palladium intermediate. rsc.orgthieme-connect.com Subsequent nucleophilic attack by glycinates yields vicinal diamino derivatives with high diastereo- and enantio-control. The choice of the chiral ligand, such as (S,S)-Cy-DIOP, is critical for achieving high stereoselectivity in these transformations. rsc.org This method can also be performed as a one-pot operation starting from aldehydes, allyl amines, and glycinates. rsc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Catalyst/Ligand Substrate Nucleophile Product Type Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
Pd(OAc)₂ / (S,S)-Cy-DIOP N-Allyl imine (from benzaldehyde) Methyl glycinate α,β-Diamino ester derivative 65 6:1 92:8
Pd(OAc)₂ / (S,S)-Cy-DIOP N-Allyl imine (from p-CF₃-benzaldehyde) Methyl glycinate α,β-Diamino ester derivative 75 6:1 90.5:9.5
Pd(OAc)₂ / (R,R)-Cy-DIOP N-Allyl imine (from 2-naphthaldehyde) Methyl glycinate α,β-Diamino ester derivative 76 5:1 7:93

Data extracted from studies on AAA via C-H activation. thieme-connect.com

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for synthesizing chiral amines and alcohols from prochiral precursors. nih.gov For producing γ-amino esters, this method typically involves the hydrogenation of substrates like β-amino ketones, α-amino-β-keto esters, or β-cyanocinnamic esters. nih.govresearchgate.netrsc.org The reaction proceeds with high atom economy and environmental benignity. nih.gov

The dynamic kinetic resolution (DKR) of α-amino-β-keto ester hydrochlorides, catalyzed by a rhodium complex with a chiral ferrocenylphosphine ligand, can produce anti-β-hydroxy-α-amino acid esters with high diastereoselectivity (up to 97:3 dr) and moderate to good enantioselectivity (58–83% ee). researchgate.net More recently, a general asymmetric route for the one-pot synthesis of chiral γ-branched amines has been developed through the highly enantioselective isomerization of allylamines followed by enamine exchange and reduction, a process catalyzed by rhodium. researchgate.net Additionally, the asymmetric hydrogenation of β-cyanocinnamic esters using rhodium catalysts provides an efficient route to chiral GABA-derivatives with excellent enantioselectivities (up to 99% ee). rsc.org

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Catalyst/Ligand Substrate Type Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Rh-Ferrocenylphosphine α-Amino-β-keto ester HCl anti-β-Hydroxy-α-amino ester 92:8–97:3 58–83
Rh-DiPAMP β-(Acylamino)acrylate Chiral α-amino acid N/A >95
Rh-Chiral phosphine-phosphoramidite β-Cyanocinnamic esters Chiral β-cyano esters N/A up to 99

Data synthesized from research on Rh-catalyzed hydrogenation. researchgate.netrsc.org

While direct Pd/In catalytic cascades for this specific target are not widely documented, related multicomponent reactions involving organoindium reagents highlight the potential of such systems. An efficient method for preparing 2-aminomethyl-1,3-dienes involves the reaction of imines with an organoindium reagent generated in situ from indium metal and 1,3-dibromo-2-butyne. organic-chemistry.org This transformation can also be conducted as a one-pot, three-component reaction involving an aldehyde, an amine, and the organoindium reagent, showcasing a versatile approach to complex allylic amine structures. organic-chemistry.org The development of palladium-catalyzed cascade cyclizations, which can construct complex polycyclic scaffolds with high step economy, provides a strategic foundation for designing future enantioselective transformations that could incorporate indium co-catalysts. researchgate.netrsc.orgresearchtrend.netresearchgate.netvu.nl

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and versatile alternative for the synthesis of chiral allylic amines and esters. nih.gov Copper-catalyzed asymmetric allylic substitution (AAS) can be performed on substrates bearing a heteroatom at the gamma-position, such as 3-bromopropenyl esters, using Grignard reagents as nucleophiles. nih.gov With a Taniaphos ligand, these reactions provide allylic esters in high yields and excellent enantioselectivities. nih.gov Another powerful method is the copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines as aminating agents. rsc.orgrsc.org This process, promoted by a Cu(MeCN)₄PF₆ pre-catalyst and a chiral BINAM ligand, delivers chiral N-aryl allylamines in good yields and enantioselectivities with water as the only byproduct. rsc.orgrsc.org

Table 4: Copper-Catalyzed Asymmetric Synthesis of Allylic Amines/Esters

Catalyst/Ligand Reaction Type Substrate Nucleophile/Reagent Product Type Yield (%) Enantiomeric Excess (ee %)
CuBr·SMe₂ / Taniaphos AAS 3-Bromopropenyl esters Grignard reagents Allylic esters High High (up to 98)
Cu(MeCN)₄PF₆ / R-(+)-BINAM Allylic C-H Amination Alkenes N-Arylhydroxylamines N-Aryl allylamines Good Good

Data synthesized from research on Cu-catalyzed reactions. nih.govrsc.orgrsc.org

Gold-Catalyzed Reactions: Gold catalysis has seen a surge in applications for asymmetric synthesis due to the unique reactivity of gold complexes. rsc.org A notable strategy is the chemoenzymatic transformation of propargylic alcohols into enantioenriched allylic amines. researchgate.net This cascade involves a gold(I)-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, followed by a stereoselective transamination catalyzed by an amine transaminase, affording allylic amines with excellent stereoselectivities (97 to >99% ee). researchgate.net Gold(I) complexes also catalyze the intramolecular amination of allylic alcohols with alkylamines to form substituted nitrogen heterocycles, demonstrating the utility of gold in C-N bond formation with high stereofidelity. nih.govacs.org Furthermore, enantioselective gold-catalyzed intramolecular allylic alkylation of alcohols has been used as a key step in the synthesis of complex molecules like vitamin E, highlighting the potential for constructing chiral quaternary centers. nih.gov

Biocatalytic Approaches (e.g., Enzymatic Dynamic Kinetic Resolution)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. nih.gov Among these techniques, enzymatic dynamic kinetic resolution (DKR) is particularly efficient for the synthesis of chiral amines and their derivatives. acs.org DKR combines the high enantioselectivity of an enzyme for a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, which theoretically allows for a 100% yield of the desired enantiomerically pure product. nih.govacs.org

For the synthesis of chiral amino esters, lipases are frequently employed biocatalysts. nih.gov Candida antarctica lipase (B570770) B (CALB) is a well-regarded and effective enzyme for this purpose. nih.gov The process typically involves the selective acylation of one enantiomer of a racemic amine. The unreacted enantiomer is then racemized by a metal catalyst, often based on palladium or ruthenium, allowing it to be converted by the enzyme in the next cycle. acs.org The compatibility between the enzyme and the racemization catalyst is a critical challenge, as the conditions required for one may inhibit the other. acs.org

Researchers have developed various strategies to overcome these challenges, such as immobilizing the enzyme on supports like magnetic nanoparticles to enhance stability and reusability. nih.gov The choice of solvent, acylating agent, and racemization catalyst are all crucial parameters that must be optimized to achieve high yields and enantiomeric excess (ee). rsc.org For example, the DKR of 1-phenylethylamine (B125046) using CALB and a ruthenium catalyst in the presence of an acyl donor can produce the (R)-amide product with 99% yield and 99% ee. acs.org

Table 1: Examples of Enzymatic Dynamic Kinetic Resolution for Chiral Amines
EnzymeRacemization CatalystAcylating AgentProductYieldEnantiomeric Excess (ee)
Candida antarctica Lipase B (CALB)Ruthenium ComplexEthyl Methoxyacetate(R)-Amide99%99%
Penicillin Amidohydrolase- (Kinetic Resolution)Phenylacetic Acid(S)-Amine42.7%98.1%
L-amino acid amidase & ACL Racemaseα-amino-ε-caprolactam (ACL) racemase- (Hydrolysis)D- or L-Amino AcidsUp to 100% (theoretical)High

Diastereoselective Synthesis and Chiral Auxiliary Strategies

Substrate-controlled asymmetric synthesis leverages the stereochemical information contained within a chiral starting material to direct the formation of new stereocenters. youtube.com In this approach, a pre-existing chiral center biases the approach of a reagent to a prochiral face of the molecule, resulting in the preferential formation of one diastereomer. youtube.com

For the synthesis of a γ-amino alcohol, a precursor to the target ester, a common strategy is the asymmetric hydrogenation of a β-amino ketone. nih.gov The stereochemistry of the resulting alcohol is dictated by the catalyst and the existing molecular framework. Another powerful method is the diastereoselective addition of a nucleophile to a chiral carbonyl compound. The stereochemical outcome of such additions can often be predicted using established models like the Felkin-Ahn or Cram chelation models, which consider the steric and electronic properties of the substituents on the alpha-carbon to the carbonyl group. youtube.com The largest group orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus directing the attack to a specific face.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. youtube.com This method is one of the most reliable strategies in asymmetric synthesis. thieme-connect.com

Evans' oxazolidinone auxiliaries are among the most successful and widely used for stereoselective reactions such as alkylations and aldol (B89426) additions. santiago-lab.comharvard.edu An achiral carboxylic acid can be converted into a chiral imide by attachment to an Evans auxiliary. santiago-lab.com Deprotonation of this imide forms a conformationally locked Z-enolate, where the bulky substituent on the auxiliary effectively shields one face of the enolate. youtube.com This forces an incoming electrophile, such as an alkyl halide or an aldehyde, to attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org

Another effective class of auxiliaries is based on pseudoephedrine, which can be used to synthesize chiral α-substituted β-amino acids with high stereoselectivity. acs.org The choice of auxiliary is critical and depends on the specific reaction, but the high degree of stereocontrol offered by these reagents makes them invaluable tools for constructing complex chiral molecules. acs.orgresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ReactionKey FeatureDiastereomeric Ratio (d.r.) Achieved
Evans' OxazolidinonesAldol Addition, AlkylationForms a rigid Z-enolate that directs electrophilic attack. youtube.comsantiago-lab.comOften >99:1
Pseudoephedrine Amidesα-AlkylationEfficient and inexpensive auxiliary for preparing unnatural α-amino acids. acs.orgUp to 98:2
Ellman's SulfinamideAddition to IminesThe N-sulfinyl group directs nucleophilic addition to the C=N bond. osi.lvHigh, varies by substrate

Multicomponent Reactions and Domino Sequences for Direct Access

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govlew.ro These processes are atom-economical and reduce waste by minimizing intermediate isolation and purification steps. e-bookshelf.de

While a specific MCR for the direct synthesis of this compound is not prominently documented, variations of known MCRs could be adapted. The Petasis (borono-Mannich) reaction, for instance, is a three-component reaction between an aldehyde, an amine, and a vinylboronic acid to form allylic amines. nih.gov A strategically designed Petasis reaction could potentially assemble a precursor to the target molecule.

Domino reactions, where multiple bond-forming events occur sequentially in one pot under the same conditions, are particularly powerful. rsc.orgrsc.org An organocatalyzed domino sequence could be envisioned, for example, involving an asymmetric Michael addition of an amine nucleophile to an α,β-unsaturated aldehyde, followed by a subsequent reaction to build the rest of the carbon chain. rsc.org The development of such a direct and stereocontrolled domino reaction would represent a significant advance in the synthesis of this class of compounds.

Chemo- and Regioselective Considerations in the Formation of this compound

The synthesis of a multifunctional molecule like this compound requires careful control of chemoselectivity and regioselectivity.

Chemoselectivity is the ability to react with one functional group in the presence of others. testbook.com A common challenge in amino ester synthesis is the selective modification of the amine without affecting the ester. This is typically managed by using protecting groups. The amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which is stable to many reaction conditions but can be removed later without cleaving the ester. Conversely, if a reaction is intended for the ester (e.g., reduction), the amine must be protected to prevent it from interfering.

Regioselectivity refers to controlling the position at which a reaction occurs. testbook.com A critical regioselective step in this synthesis is the formation of the α,β-double bond. An elimination reaction of a β-hydroxy ester precursor must be controlled to ensure the double bond forms in conjugation with the ester group, rather than at another position. The choice of base and reaction conditions is crucial for this outcome. Similarly, methods for creating β,γ-unsaturated amides and esters from unactivated alkenes have been developed, highlighting the importance of controlling the double bond position. nih.govacs.org In some cases, radical-mediated migrations can also be used to install functionality at specific positions with high regioselectivity. acs.org

Chemical Transformations and Derivatizations of Ethyl 4r 4 Amino 5 Phenylpent 2 Enoate

Reactions Involving the Allylic Amino Group

The primary amino group in ethyl (4R)-4-amino-5-phenylpent-2-enoate is a key site for a variety of chemical modifications, including protection, functionalization, and participation in carbon-nitrogen bond-forming reactions.

Nitrogen-Centered Functionalization and Protecting Group Strategies

Due to the nucleophilic and basic nature of the primary amine, its protection is often a crucial first step in multi-step synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical and is often dictated by the reaction conditions of subsequent steps.

Commonly employed protecting groups for amines include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is readily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org This protected derivative, (R,E)-ethyl 4-((tert-butoxycarbonyl)amino)-5-phenylpent-2-enoate, is a stable intermediate that can be purified by chromatography. nih.gov The Boc group is known for its stability under a wide range of non-acidic conditions and can be selectively removed using strong acids such as trifluoroacetic acid (TFA). organic-chemistry.org

Alternatively, the Fmoc group can be installed and is notable for its lability under basic conditions, allowing for orthogonal protection strategies when a Boc group is also present in the molecule. nih.gov

Beyond protection, the nitrogen atom can be directly functionalized through alkylation. While direct N-alkylation of the free amine can be challenging due to the potential for over-alkylation, methods for the mono-N-alkylation of amino acid esters using alcohols in the presence of a catalyst have been developed. nih.gov Another approach involves the alkylation of a pre-formed sulfonamide derivative, such as an N-nitrobenzenesulfonamide, which can be subsequently deprotected. monash.edu

Table 1: Protecting Group Strategies for the Amino Group

Protecting GroupReagent for IntroductionDeprotection ConditionsKey Features
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl)Stable to most bases and nucleophiles.
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine)Base-labile, allows for orthogonal strategies.

Nucleophilic Reactivity and Amidation Reactions

The primary amine of this compound is nucleophilic and readily participates in reactions with electrophiles. A key transformation is amidation, which involves the reaction of the amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form an amide bond.

For instance, in the synthesis of complex molecules, the amine can be acylated with a variety of agents. The reaction typically proceeds in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), or after conversion of the carboxylic acid to a more reactive species. These amidation reactions are fundamental in the construction of peptide-like structures and other complex organic molecules.

Transformations of the Ester Moiety

The ethyl ester functionality of the molecule provides another handle for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis to the Corresponding Carboxylic Acid and Ester Exchange Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (4R)-4-amino-5-phenylpent-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt.

Ester exchange, or transesterification, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Reductions to Corresponding Alcohols or Amines

The α,β-unsaturated ester can be selectively reduced to the corresponding allylic alcohol or, under more forcing conditions, the saturated amine. The choice of reducing agent is critical in determining the outcome of the reaction.

Diastereoselective reduction of the carbonyl group can be achieved using various hydride reagents. For a structurally similar N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, it has been shown that reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can effectively reduce the carbonyl group. acs.org The stereochemical outcome of these reductions can often be controlled by the choice of reagent and reaction conditions. For example, chelation-controlled reductions can lead to one diastereomer, while non-chelating conditions may favor the other. acs.org

Complete reduction of the ester functionality to a primary alcohol can be accomplished using strong reducing agents like LiAlH₄. Furthermore, under specific conditions, the ester can be converted into an amine, although this transformation is less common and often requires specialized reagents.

Table 2: Reduction of the Ester Moiety

ReagentProductKey FeaturesReference
NaBH₄Allylic AlcoholMild reducing agent, can be stereoselective. acs.org
LiAlH₄Allylic Alcohol or Saturated DiolPowerful reducing agent, can reduce both the carbonyl and the alkene. acs.org
LiAlH(OtBu)₃Allylic AlcoholMore selective than LiAlH₄, can offer high diastereoselectivity. acs.org

Modifications of the Unsaturated (Alkene) System

The carbon-carbon double bond in the α,β-unsaturated system is susceptible to a variety of addition and modification reactions, further expanding the synthetic utility of this compound.

One important class of reactions is conjugate addition, where a nucleophile adds to the β-carbon of the unsaturated system. This can be used to introduce a wide range of substituents.

The alkene can also undergo various metal-catalyzed cross-coupling reactions. For example, a Heck-type reaction with an aryl or vinyl halide in the presence of a palladium catalyst could be envisioned to introduce a substituent at the β-position. nih.govacs.org

Furthermore, the double bond can be functionalized through oxidation reactions. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would yield the corresponding diol. Epoxidation, for instance with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, which is a versatile intermediate for further transformations.

Finally, cyclization reactions involving the alkene are also possible. For instance, an intramolecular reaction between the amino group and the activated double bond could potentially lead to the formation of substituted piperidine (B6355638) rings, which are common motifs in bioactive molecules. whiterose.ac.uk

Table 3: Potential Modifications of the Alkene System

Reaction TypeReagentsPotential Product
Conjugate AdditionOrganocuprates, Michael donorsβ-Substituted pentanoate
Heck ReactionAryl/Vinyl Halide, Pd catalystβ-Aryl/Vinyl substituted pentenoate
DihydroxylationOsO₄, NMO or cold, dilute KMnO₄2,3-Dihydroxy-pentanoate derivative
Epoxidationm-CPBA2,3-Epoxy-pentanoate derivative
Intramolecular CyclizationBase or acid catalysisSubstituted piperidine derivative

Hydrogenation to Saturated Analogues

The reduction of the carbon-carbon double bond in this compound provides access to the corresponding saturated γ-amino ester, ethyl (4R)-4-amino-5-phenylpentanoate. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity, specifically the reduction of the alkene without affecting the phenyl ring or the ester functionality.

Commonly employed catalysts for this purpose include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The solvent choice can influence the reaction rate and selectivity, with common options including ethanol, methanol, and ethyl acetate.

Given the presence of a chiral center at the C-4 position, the hydrogenation of the double bond creates a new stereocenter at C-3. The diastereoselectivity of this process is of significant interest. The directing influence of the existing stereocenter at C-4 can lead to a preferential formation of one diastereomer over the other. The outcome is often dependent on the catalyst and the specific substrate, including any protecting groups on the amine.

Table 1: Representative Conditions for the Hydrogenation of a Protected Analogue

CatalystHydrogen PressureSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
10% Pd/C1 atmMethanol2575:25Hypothetical Data
PtO₂50 psiEthanol2585:15Hypothetical Data
Raney Ni1000 psiEthyl Acetate5060:40Hypothetical Data

Note: The data in this table is hypothetical and based on typical outcomes for the hydrogenation of similar chiral β,γ-unsaturated amino esters. The syn/anti nomenclature refers to the relative stereochemistry of the substituents at C-3 and C-4.

Cycloaddition Reactions and Annulations Utilizing the Alkene

The conjugated alkene in this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic structures. The electron-withdrawing nature of the ester group activates the double bond, making it a suitable component in various cycloaddition processes.

One of the most common types of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the alkene of the title compound would act as the dienophile, reacting with a suitable diene. The stereochemistry of the starting material can influence the facial selectivity of the diene's approach, potentially leading to a diastereoselective synthesis of cyclohexene (B86901) derivatives.

Another important class of cycloadditions is the [3+2] cycloaddition. This can be achieved with various 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, leading to the formation of five-membered heterocyclic rings like isoxazolines, pyrrolidines, and isoxazolidines, respectively. The regioselectivity and stereoselectivity of these reactions are key considerations and are often influenced by both steric and electronic factors of the reactants and the reaction conditions.

Table 2: Potential Cycloaddition Reactions and Resulting Heterocycles

Cycloaddition TypeReactantResulting HeterocycleReference
[4+2] Diels-Alder1,3-ButadieneSubstituted Cyclohexene sigmaaldrich.com
[3+2] CycloadditionBenzonitrile OxideSubstituted Isoxazoline researchgate.net
[3+2] CycloadditionN-Benzylazomethine YlideSubstituted Pyrrolidine researchgate.net
[3+2] CycloadditionC-Phenyl-N-methylnitroneSubstituted Isoxazolidine researchgate.net

Note: The examples in this table are based on known cycloaddition reactions of similar α,β-unsaturated esters and serve as a predictive model for the reactivity of this compound.

Electrophilic and Nucleophilic Additions to the Alkene

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (a Michael-type addition), while the double bond as a whole can still react with electrophiles.

Nucleophilic Additions: The conjugate or 1,4-addition of nucleophiles is a common reaction for α,β-unsaturated esters. A wide range of nucleophiles, including organocuprates, amines, thiols, and enolates, can add to the β-position. The stereochemical outcome of these additions can often be controlled by the existing chiral center at the γ-position, leading to the formation of one diastereomer in preference to the other.

Electrophilic Additions: The alkene can also undergo electrophilic addition reactions. For instance, halogenation with bromine or chlorine would lead to the formation of a dihalogenated derivative. Halohydrin formation can be achieved by reacting with a halogen in the presence of water. Epoxidation of the double bond, typically using a peroxy acid like m-CPBA, would yield the corresponding epoxide, which is a versatile intermediate for further transformations. The diastereoselectivity of these additions would be influenced by the stereocenter at C-4.

Table 3: Examples of Addition Reactions to the Alkene

Reaction TypeReagentProduct TypeReference
Michael AdditionDiethyl malonate/NaOEtAdduct at C-3 nih.gov
Aza-Michael AdditionBenzylamineβ-Amino acid derivative acs.org
Epoxidationm-CPBASubstituted OxiraneHypothetical Data
HalogenationBr₂2,3-Dibromo derivativeHypothetical Data

Note: The reactions presented are based on the known reactivity of α,β-unsaturated esters. The specific outcomes for this compound would require experimental verification.

Reactivity of the Phenyl Substituent and Remote Functionalization

The phenyl group in this compound can undergo typical electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully chosen to avoid side reactions with the other functional groups present in the molecule. Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the alkyl substituent on the benzene (B151609) ring would favor substitution at the ortho and para positions.

Remote functionalization, where a reaction at one site in the molecule directs a transformation at a distant position, is a more advanced strategy. For instance, palladium-catalyzed C-H activation has been used for the functionalization of the phenyl ring in phenylalanine derivatives. This approach often employs a directing group, which could be the amino group or a derivative thereof in the title compound, to achieve site-selective C-H bond activation and subsequent functionalization at the ortho position of the phenyl ring.

Table 4: Potential Reactions of the Phenyl Group

Reaction TypeReagentExpected Position of SubstitutionReference
NitrationHNO₃/H₂SO₄ortho/para google.com
BrominationBr₂/FeBr₃ortho/para google.com
Friedel-Crafts AcylationAcetyl chloride/AlCl₃ortho/para google.com
Pd-catalyzed C-H ArylationAryl halide, Pd catalyst, directing grouporthoHypothetical Data

Note: The feasibility and selectivity of these reactions on the specific substrate would need to be determined experimentally, taking into account potential competing reactions.

Stereochemical Integrity During Chemical Manipulations

Maintaining the stereochemical integrity of the chiral center at the C-4 position is of paramount importance during the chemical transformations of this compound. The (4R) configuration is a key feature of the molecule, and its retention, inversion, or racemization during a reaction will determine the stereochemical outcome of the product.

For many of the reactions discussed, such as hydrogenation, cycloadditions, and additions to the alkene, the C-4 stereocenter is not directly involved in the bond-breaking or bond-forming steps. In such cases, it is generally expected to remain intact. However, harsh reaction conditions, such as high temperatures or strongly acidic or basic media, could potentially lead to epimerization at the C-4 position, especially if the α-proton to the amino group is rendered labile.

In reactions that generate a new stereocenter, the existing (4R) center can exert a significant diastereoselective influence. This is known as substrate-controlled stereoselectivity. The extent of this influence depends on the proximity of the reacting center to the chiral center and the nature of the transition state.

For reactions involving the amino group itself, such as N-alkylation or N-acylation, the stereochemical integrity at C-4 is typically preserved. However, if the amino group is converted into a functionality that undergoes pyramidal inversion at a rate comparable to the timescale of the experiment, a loss of stereochemical information could occur, although this is less common for chiral centers in the carbon backbone.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Heterocyclic Compounds

The strategic placement of a primary amine and an electrophilic α,β-unsaturated ester system within the same molecule makes ethyl (4R)-4-amino-5-phenylpent-2-enoate a prime candidate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles with a high degree of stereocontrol.

Precursor to Chiral Tetrahydroquinolines and Related Azacycles

While direct, documented examples of the conversion of this compound to tetrahydroquinolines are not extensively reported in readily available literature, the structural motif of this compound is highly suggestive of its potential as a precursor. The general strategy would likely involve an initial N-functionalization followed by an intramolecular conjugate addition. For instance, the introduction of an appropriate aryl group on the nitrogen atom would set the stage for a Pictet-Spengler-type cyclization or an intramolecular Michael addition, which, after subsequent transformations, would yield the chiral tetrahydroquinoline core. The inherent chirality at the C4 position would be pivotal in directing the stereochemical outcome of the cyclization, leading to enantiomerically enriched products.

Role in the Construction of Other Nitrogen-Containing Ring Systems

The reactivity profile of this compound extends to the synthesis of a variety of other nitrogen-containing ring systems. For example, it can serve as a precursor to chiral pyrazolo[4,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry. The synthesis typically involves the reaction of a 4-aminopyrazole carboxylic acid derivative, a structural class to which this compound is related, with various electrophiles to construct the fused pyrimidine (B1678525) ring. nih.gov The amino group of the pyrazole (B372694) precursor, analogous to the amino group in the title compound, is crucial for the annulation process. nih.gov

Access to Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (npAAs) are crucial components of many pharmaceuticals and bioactive natural products. nih.gov this compound serves as an excellent starting material for the synthesis of various npAAs, leveraging its pre-existing stereocenter and functional handles for further chemical elaboration.

The α,β-unsaturation in the molecule is a key feature that allows for a range of transformations. For instance, stereoselective reduction of the double bond can lead to the corresponding saturated amino ester, a derivative of δ-amino acids. Alternatively, the double bond can be subjected to various addition reactions, such as Michael additions, to introduce new substituents at the β-position with a high degree of diastereoselectivity, guided by the existing chiral center. Furthermore, the ester functionality can be hydrolyzed or converted to other functional groups, providing access to a diverse array of non-proteinogenic amino acid derivatives. Recent advancements in the synthesis of npAAs have highlighted the importance of versatile building blocks, and compounds like this compound fit this role adeptly. nih.gov

Construction of Complex Polyketides and Natural Product Fragments

The synthesis of complex natural products often relies on the assembly of smaller, stereochemically defined fragments. This compound, with its defined stereochemistry and multiple functional groups, is an attractive starting material for the synthesis of fragments of polyketides and other natural products.

While direct incorporation of the entire molecule may be less common, its structural motifs are found in various natural products. The chiral amino alcohol fragment, accessible after reduction of the ester group, is a common feature in many bioactive molecules. The phenylpentenoate backbone can be strategically cleaved or modified to generate smaller chiral synthons that can be used in the convergent synthesis of larger, more complex targets.

Contributions to Lead-Oriented Synthesis and Diversity-Oriented Synthesis Methodologies

Lead-oriented synthesis (LOS) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery, aiming to generate libraries of structurally diverse and complex molecules for biological screening. nih.gov The versatility of this compound makes it a valuable scaffold in both LOS and DOS approaches.

Starting from this single chiral building block, a multitude of divergent pathways can be envisioned. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The α,β-unsaturated ester can undergo a variety of addition and cycloaddition reactions. The phenyl group can be functionalized through aromatic substitution reactions. This multi-directional reactivity allows for the rapid generation of a library of related but structurally diverse molecules, each with a defined stereochemical core inherited from the starting material. This approach is highly efficient in exploring chemical space around a privileged chiral scaffold. Methodologies in DOS often utilize versatile starting materials like amino acetophenones to generate a wide range of natural product analogs, and this compound offers similar potential. nih.gov

Stereoselective Assembly of Intermediates for Complex Molecule Synthesis (Generic Focus)

Beyond the specific applications mentioned above, the fundamental utility of this compound lies in its role as a stereochemical linchpin in the assembly of complex molecular intermediates. The (R)-configured amino group at the C4 position provides a reliable stereochemical anchor, influencing the stereochemical outcome of reactions at adjacent and remote positions.

For instance, in a multi-step synthesis, the chiral center can direct the stereoselective introduction of new stereocenters through substrate-controlled reactions. The α,β-unsaturated system is a versatile platform for asymmetric conjugate additions, where the existing stereocenter can enhance the facial selectivity of the incoming nucleophile. A related compound, (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, which shares the core stereochemical feature, underscores the importance of this structural motif in stereocontrolled synthesis. nih.gov The ability to construct complex, multi-chiral intermediates from a relatively simple and accessible starting material is a testament to the synthetic power of this compound.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Asymmetric Syntheses of Ethyl (4R)-4-amino-5-phenylpent-2-enoate

The asymmetric synthesis of γ-amino esters like this compound often relies on organocatalyzed conjugate addition reactions, such as the Michael addition. These reactions typically involve the activation of a nucleophile and an electrophile by a chiral organocatalyst.

One plausible and widely studied mechanism involves the use of bifunctional organocatalysts, such as those derived from thiourea (B124793) or cinchona alkaloids. In a typical scenario, the catalyst activates both the nucleophile (e.g., a glycine (B1666218) Schiff base or a malonate) and the α,β-unsaturated ester. The reaction proceeds through a series of coordinated steps within the catalyst's chiral environment.

A general mechanistic pathway using a bifunctional thiourea catalyst can be proposed:

Enolate Formation: The basic amine moiety of the catalyst deprotonates the nucleophile, forming a catalyst-bound enolate intermediate.

Electrophile Activation: Simultaneously, the thiourea moiety of the catalyst activates the α,β-unsaturated ester through hydrogen bonding, lowering its LUMO energy and enhancing its electrophilicity.

Stereocontrolled C-C Bond Formation: The enolate then attacks the activated electrophile in a highly organized, chiral transition state. The stereochemical outcome is dictated by the specific geometry of this transition state, which is influenced by the catalyst's structure.

Product Release and Catalyst Regeneration: After the carbon-carbon bond formation, the product is released, and the catalyst is regenerated to enter the next catalytic cycle.

Proline and its derivatives are also effective catalysts for such transformations, operating through an enamine-based mechanism. clockss.org In this case, the secondary amine of proline condenses with a ketone or aldehyde to form a chiral enamine, which then acts as the nucleophile. The carboxylic acid group of proline can participate in activating the electrophile through hydrogen bonding, creating a well-defined transition state. youtube.com

Transition State Analysis and the Origin of Enantioselectivity

The enantioselectivity observed in the asymmetric synthesis of this compound is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational transition state analysis has become an indispensable tool for understanding and predicting the stereochemical outcome of these reactions.

Studies on analogous Michael additions have shown that non-covalent interactions within the transition state assembly play a crucial role in stabilizing one diastereomeric pathway over the other. nih.govpnas.orgnih.gov These interactions can include:

Hydrogen Bonding: Bifunctional catalysts often utilize a network of hydrogen bonds to orient the substrates and stabilize the developing charges in the transition state. nih.gov For instance, the dual hydrogen bonding from a thiourea catalyst to the nitro group of a nitroalkene has been shown to be critical for high enantioselectivity in Michael additions. mdpi.com

Steric Repulsion: The chiral scaffold of the catalyst creates a sterically demanding environment, forcing the substrates to approach each other from a specific face to avoid unfavorable steric clashes.

π-π Stacking and CH/π Interactions: Aromatic rings on the catalyst, substrate, or both can engage in π-π stacking or CH/π interactions, which can further rigidify the transition state and enhance facial discrimination. tamu.edu

The combination of these subtle, yet significant, non-covalent forces creates a highly ordered transition state, leading to the preferential formation of one enantiomer. For example, in the Michael addition catalyzed by a bifunctional thiourea, the catalyst directs the enolate to a specific face of the electrophile, resulting in high enantioselectivity. nih.gov

Conformational Analysis and Stereochemical Control

Stereochemical control in the synthesis of chiral molecules like this compound is intimately linked to the conformational preferences of the catalyst, substrates, and reaction intermediates. Conformational analysis, therefore, provides critical insights into how stereoselectivity is achieved.

The conformational rigidity of the catalyst is often a key design element. Catalysts with conformationally restricted backbones tend to provide higher levels of stereocontrol because they present a more defined chiral pocket for the reaction to occur. This principle is evident in the design of many successful organocatalysts, which often feature cyclic structures or atropisomeric biaryl scaffolds.

Furthermore, the conformation of the substrate and the key reaction intermediates, such as the enolate or enamine, is crucial. For instance, the (E)/(Z) geometry of an enolate can significantly influence the diastereoselectivity of the subsequent C-C bond formation. Computational studies can predict the relative stabilities of different conformers and their respective transition states, thereby rationalizing the observed stereochemical outcomes. nih.gov

In the context of synthesizing γ-amino acids, controlling the conformation of the growing carbon chain is also important. The introduction of cyclic constraints within the backbone of γ-amino acid building blocks has been shown to enforce specific secondary structures in peptides, highlighting the importance of conformational control. nih.gov

Quantum Chemical Calculations in Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the reactivity and selectivity in asymmetric catalysis. nih.govrsc.orgnih.gov These methods allow for the detailed exploration of potential energy surfaces, the characterization of transition state structures, and the quantification of non-covalent interactions that govern stereoselectivity. nih.govresearchgate.netdiva-portal.org

For the synthesis of this compound, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. This can help to confirm or refute proposed mechanisms based on experimental observations. nih.gov

Predict Enantioselectivity: The energy difference between the transition states leading to the (R) and (S) products (ΔΔG‡) can be calculated to predict the enantiomeric excess (ee) of a reaction. This predictive power is invaluable for the rational design of new catalysts and reaction conditions. acs.org

Analyze Catalyst-Substrate Interactions: DFT can provide a detailed picture of the interactions between the catalyst and the substrates in the transition state. This includes the geometry and strength of hydrogen bonds, as well as other non-covalent interactions that contribute to stereocontrol. nih.govnih.gov

The following table illustrates the type of data that can be obtained from quantum chemical calculations for a model asymmetric Michael addition, highlighting the energy differences that lead to enantioselectivity.

Transition StateRelative Free Energy (kcal/mol)Predicted Enantiomeric Ratio (R:S)
TS-R (favored)0.099:1
TS-S (disfavored)2.5
This is an illustrative table based on typical values found in computational studies of asymmetric catalysis.

In Silico Approaches to Catalyst Design and Optimization for Analogous Systems

The insights gained from mechanistic and computational studies have paved the way for the in silico design and optimization of catalysts for the synthesis of chiral amines and their derivatives. beilstein-journals.orgethz.ch These computational approaches aim to accelerate the discovery of new and improved catalysts by replacing or augmenting traditional trial-and-error experimental screening.

Several in silico strategies are currently employed:

High-Throughput Virtual Screening: Large libraries of virtual catalyst candidates can be rapidly screened using computational methods to predict their performance in a given reaction. This allows researchers to prioritize the most promising candidates for experimental validation. ethz.ch

Rational Catalyst Design: Based on a detailed understanding of the reaction mechanism and the factors controlling stereoselectivity, new catalysts can be designed with specific structural modifications aimed at enhancing their activity and selectivity. Quantum chemical calculations are often used to evaluate these designs before they are synthesized. rsc.org

Machine Learning and AI: More recently, machine learning algorithms are being trained on existing experimental and computational data to predict the outcomes of reactions with new catalysts and substrates. These models can identify complex relationships between catalyst structure and performance that may not be immediately obvious to human researchers. beilstein-journals.orgethz.ch

These computational tools are not limited to finding catalysts for a single reaction but can be applied to optimize catalysts for a broad range of analogous systems, thereby expanding the synthetic utility of asymmetric catalysis.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes to Chiral Allylic Amines/Esters

The efficient and stereoselective synthesis of chiral allylic amines and esters is a cornerstone of modern organic chemistry. nih.gov While numerous methods exist, the development of more sustainable and atom-economical routes remains a significant challenge. For a molecule like ethyl (4R)-4-amino-5-phenylpent-2-enoate, future research will likely focus on several key areas:

Transition Metal Catalysis: Transition metal-catalyzed asymmetric allylic amination is a powerful tool for the synthesis of chiral allylic amines. acs.org Catalysts based on palladium, rhodium, copper, and iridium have all shown promise in this area. acs.orgresearchgate.netrsc.org Future work could involve the development of novel ligands that improve the enantioselectivity and diastereoselectivity of these reactions for substrates like those needed to form this compound. A significant advancement would be the development of catalysts that can directly utilize simple and abundant starting materials, minimizing the need for pre-functionalized substrates. rsc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, often with high enantioselectivity. nih.gov The development of new chiral organocatalysts could provide more environmentally friendly and cost-effective routes to this compound and its analogs.

Biocatalysis: The use of enzymes in synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, could be developed to specifically synthesize the (4R)-enantiomer of 4-amino-5-phenylpent-2-enoic acid derivatives. nih.gov This approach aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Heterogeneous Catalysis: The immobilization of chiral catalysts on solid supports facilitates catalyst recovery and reuse, a key aspect of sustainable chemistry. acs.orgnih.gov Research into recyclable heterogeneous catalysts for the synthesis of chiral allylic amines and esters could significantly improve the economic viability and environmental footprint of producing compounds like this compound. acs.orgacs.org

Synthetic ApproachCatalyst/Reagent ExamplesPotential Advantages for this compound Synthesis
Transition Metal Catalysis Palladium-phosphine complexes, Iridium-phosphoramidites, Copper-oxazoline complexesHigh efficiency and selectivity, well-established methodologies. acs.orgnih.govberkeley.edu
Organocatalysis Chiral Brønsted acids, cinchona alkaloidsMetal-free, environmentally benign, potential for novel reactivity.
Biocatalysis Engineered transaminases, amine dehydrogenasesHigh enantioselectivity, mild reaction conditions, green and sustainable. nih.gov
Heterogeneous Catalysis Immobilized chiral ligands on supports like SBA-15Catalyst recyclability, reduced metal contamination, process simplification. acs.orgnih.gov

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique structural features of this compound—a chiral center, a primary amine, and an α,β-unsaturated ester—suggest a wide range of potential chemical transformations that remain to be explored. The allylic amine moiety is particularly versatile and can undergo numerous reactions. rsc.org

Future research could focus on:

Novel Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry.

Stereoselective Additions: The α,β-unsaturated ester is susceptible to conjugate addition reactions. Exploring stereoselective additions of various nucleophiles could lead to the synthesis of complex molecules with multiple stereocenters.

C-H Functionalization: Direct functionalization of the C-H bonds within the molecule offers a powerful and atom-economical way to introduce new functional groups and build molecular complexity.

Polymerization: The vinyl group presents an opportunity for polymerization, potentially leading to the creation of novel chiral polymers with interesting material properties.

Expansion of Applications in Complex Molecule Synthesis and Materials Science

Chiral allylic amines and esters are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. nih.govmdpi.com The specific structure of this compound makes it a potentially valuable precursor for a variety of target molecules.

Complex Molecule Synthesis: The compound could serve as a key intermediate in the synthesis of biologically active molecules, including alkaloids, amino acids, and peptide isosteres. nih.gov Its stereocenter and functional groups provide multiple points for elaboration.

Materials Science: Chiral molecules are increasingly being used in the development of advanced materials with unique optical, electronic, and mechanical properties. researchgate.net this compound could be used as a chiral monomer in the synthesis of polymers for applications in chiral chromatography, asymmetric catalysis, and nonlinear optics. The incorporation of chiral building blocks can lead to materials with helical structures and other complex architectures. researchgate.net

Application AreaPotential Use of this compound
Complex Molecule Synthesis Precursor for chiral alkaloids, unnatural amino acids, and peptide mimics. nih.gov
Pharmaceuticals Building block for the synthesis of active pharmaceutical ingredients. nih.gov
Materials Science Chiral monomer for the synthesis of specialty polymers and chiral stationary phases. numberanalytics.com
Asymmetric Catalysis Precursor for the synthesis of novel chiral ligands.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To translate the potential of this compound from a laboratory curiosity to a readily available building block, scalable and efficient manufacturing processes are essential. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. The development of a continuous flow synthesis for this compound would be a major step towards its industrial production.

Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions and the synthesis of analog libraries for structure-activity relationship studies. nih.gov Integrating the synthesis of this compound into an automated workflow would enable rapid exploration of its chemical space and applications.

Addressing Research Gaps for Broader Utility of this compound

Despite the promise of this compound, significant research gaps need to be addressed to unlock its full potential.

Lack of Specific Synthetic Protocols: While general methods for chiral allylic amine synthesis exist, optimized and scalable protocols specifically for this compound are needed.

Limited Reactivity Data: A systematic study of the chemical reactivity of this compound is necessary to understand its synthetic utility fully.

Absence of Application Studies: There is a need for proof-of-concept studies demonstrating its use as a building block in the synthesis of valuable target molecules and materials.

Physicochemical Properties: Detailed characterization of its physical and chemical properties is required for its effective use in various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.